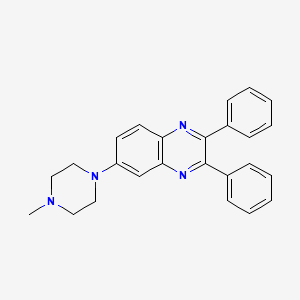

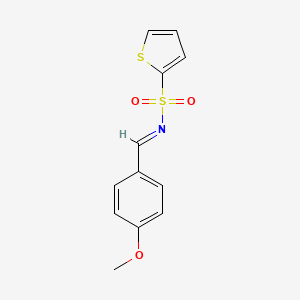

N-(4-methoxybenzylidene)-2-thiophenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxybenzylidene)-2-thiophenesulfonamide is a compound of interest in various chemical research fields. While specific research directly addressing this compound is limited, related sulfonamide compounds have been synthesized and studied for their structural, spectroscopic properties, and potential applications in materials science and medicinal chemistry.

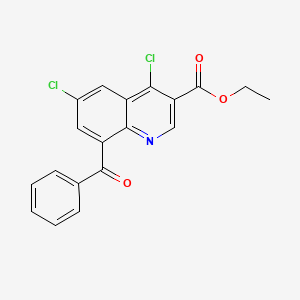

Synthesis Analysis

Sulfonamide compounds are typically synthesized through the reaction of sulfonamides with aldehydes in the presence of acid catalysts or base conditions. For example, similar compounds have been synthesized by reacting benzenesulfonamide derivatives with aldehydes or ketones in the presence of acetic acid in ethanol or other solvents, indicating a potential route for synthesizing this compound as well (Naganagowda & Petsom, 2011).

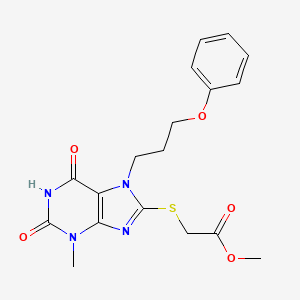

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is typically characterized using techniques like FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystallography. These methods provide detailed insights into the bond lengths, bond angles, and overall geometry of the molecule, helping to understand its reactivity and properties (Ümit Ceylan et al., 2015).

科学的研究の応用

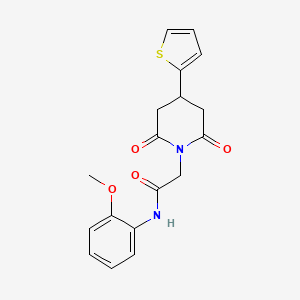

Photodynamic Therapy and Photosensitizing Properties

N-(4-methoxybenzylidene)-2-thiophenesulfonamide derivatives have been extensively studied for their potential applications in photodynamic therapy (PDT) and as photosensitizers. Research has shown that certain derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit significant photophysical and photochemical properties. These properties make them highly suitable as photosensitizers in PDT, an alternative cancer treatment method. The compounds demonstrate good solubility, favorable fluorescence, adequate production of singlet oxygen, and photostability, crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Enzyme Inhibitor Effects

Studies on this compound derivatives have also revealed their antimicrobial potential and enzyme inhibitory effects. Newly synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, along with their metal complexes, have shown strong antimicrobial activities against various bacterial strains. Additionally, these compounds demonstrated significant inhibition activities on carbonic anhydrase enzymes, which are essential for various physiological functions (Alyar et al., 2018).

Potential in Cancer Treatment and Antifungal Applications

Further research indicates the potential of this compound derivatives in cancer treatment and as antifungal agents. A series of new benzenesulfonamides have been synthesized and tested for their cytotoxic activities, with some showing promising results against human cancer cell lines. Additionally, these compounds have exhibited potent antifungal activities against Aspergillus species, indicating their potential as antifungal agents. The structure-activity relationship trends observed in these studies provide valuable insights for future drug development (Gul et al., 2016), (Gupta & Halve, 2015).

作用機序

While the specific mechanism of action for “N-(4-methoxybenzylidene)-2-thiophenesulfonamide” is not available, similar compounds like N-(4-methoxybenzylidene)-4-butylaniline have been studied. It has been found that these compounds can neutralize acids in exothermic reactions to form salts plus water .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHYNLJKEQHRBU-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)